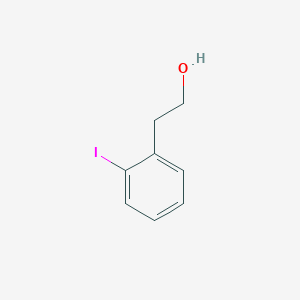

![molecular formula C17H16N2O4S B2516891 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(p-tolyl)propanamide CAS No. 899996-53-3](/img/structure/B2516891.png)

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(p-tolyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Comprehensive Analysis of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(p-tolyl)propanamide

The compound this compound is a derivative of benzisothiazole, which is a heterocyclic compound containing sulfur and nitrogen in its structure. Benzisothiazole derivatives have been studied for their potential antimycobacterial and antitumor activities. For instance, compounds with a similar structure have shown moderate to good inhibitory activity against Mycobacterium tuberculosis and cytotoxicity against various cancer cell lines .

Synthesis Analysis

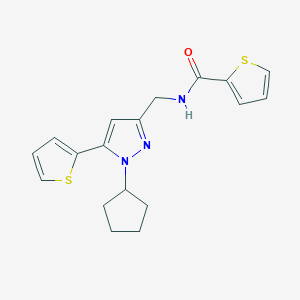

The synthesis of related benzisothiazole derivatives often involves reactions with substituted potassium dithiocarbamates or dithiocarbonates . While the specific synthesis of this compound is not detailed in the provided papers, similar compounds have been synthesized using methods such as copper-catalyzed alkyne-azide cycloaddition and palladium-catalyzed oxidative aminocarbonylation-cyclization . These methods suggest that the synthesis of the compound may also involve advanced organic synthesis techniques.

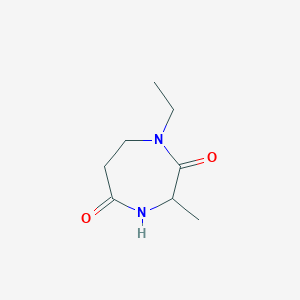

Molecular Structure Analysis

The molecular structure of benzisothiazole derivatives is characterized by the presence of a benzisothiazole core, which can be modified with various substituents to alter its properties. Theoretical investigations using Density Functional Theory (DFT) have been conducted to analyze the molecular and electronic properties of similar compounds . These studies provide insights into the reactivity indexes and electronic distribution within the molecule, which are crucial for understanding the compound's behavior in chemical reactions.

Chemical Reactions Analysis

Benzisothiazole derivatives can undergo various chemical reactions depending on their substituents. For example, thioacetalization reactions have been explored with related compounds, demonstrating the potential for chemoselectivity in the presence of aldehydes and ketones . The specific chemical reactions that this compound can participate in would depend on its functional groups and the conditions under which it is reacted.

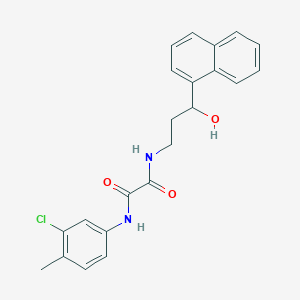

Physical and Chemical Properties Analysis

The physical and chemical properties of benzisothiazole derivatives are influenced by their molecular structure. Compounds with similar structures have been evaluated for their biological activities, which can be attributed to their physical and chemical characteristics . The antimycobacterial and antitumor activities of these compounds suggest that they have specific interactions with biological targets, which are determined by their molecular properties. However, the exact physical properties such as melting point, solubility, and stability of the compound are not provided in the data.

Aplicaciones Científicas De Investigación

Synthesis and Functionalization

Electron Impact Mass Spectra Analysis

The study of 2-methyl-N-butyl-N-(4-methyloxazol-2-yl)propanamide provides insights into mass spectral behavior characterized by cleavage and elimination processes. This analysis helps in understanding the structural properties and potential modifications of similar compounds (Mallen, Cort, & Cockerill, 1979).

Thioacetalization Reagent Development

The synthesis of odorless thioacetalization reagents like 2‐[1,3]Dithian/dithiolan‐2‐ylidene‐3‐oxo‐butanamide 2a/2b has been explored. These compounds serve as nonthiolic, odorless equivalents in the conversion of aldehydes/ketones into dithianes, highlighting chemoselectivity in reactions (Liu et al., 2004).

Biological Activities

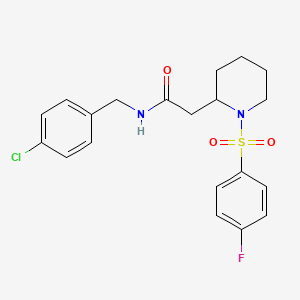

Anticancer, Antioxidant, and Anti-inflammatory Activities

A series of N-substituted saccharins, including compounds closely related to the target molecule, demonstrated significant biological activities. These activities encompass anti-inflammatory effects towards IL-6 and TNF-α, antioxidant properties, and anticancer activities against hepatic cancer cells. The molecular docking studies further elucidated their potential as COX-1 enzyme inhibitors, indicating their promise as anti-inflammatory drugs (Al-Fayez et al., 2022).

Polymer Functionalization and Biomedical Applications

Polymer Functionalization

The polymerization of 2-isopropenyl-2-oxazoline (iPOx) via controlled radical techniques demonstrates the potential for creating backbones highly reactive towards thiols and acids. This process facilitates the development of copolymers with thermoresponsive behavior and the introduction of functional groups through polymer analogous addition reactions, opening pathways for biomedical applications (Weber et al., 2012).

Safety and Hazards

Propiedades

IUPAC Name |

N-(4-methylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S/c1-11-7-9-13(10-8-11)18-16(20)12(2)19-17(21)14-5-3-4-6-15(14)24(19,22)23/h3-10,12H,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STWAJPUYEQBFBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(C)N2C(=O)C3=CC=CC=C3S2(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide](/img/structure/B2516809.png)

![N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide](/img/structure/B2516816.png)

![Tert-butyl 5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2516820.png)

![2-Cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2516823.png)

![4-fluoro-N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2516825.png)

![5-Acetyl-2-amino-4-(4-fluorophenyl)-4,5-dihydropyrano[3,2-b]indole-3-carbonitrile](/img/structure/B2516830.png)